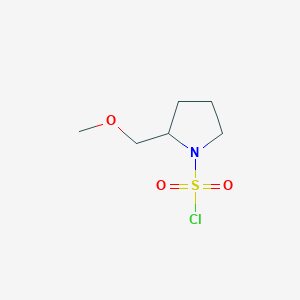
3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
The compound “3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol” does not have much information available. It is a complex organic compound, likely used in research contexts .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, this information is not available for this compound .Wissenschaftliche Forschungsanwendungen
Cancer Treatment Applications :
- Research indicates the potential use of compounds related to 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol in cancer treatment. Specifically, derivatives of this compound have been identified as inhibitors of Aurora kinase, a key player in cell division, offering a possible pathway for treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Properties :
- Some derivatives of this compound have been synthesized and evaluated for their antibacterial properties. A study developed a novel approach for synthesizing these derivatives, demonstrating their potential as anti-bacterial agents (Narmada Muthineni et al., 2016).
Antiviral and Antimicrobial Activities :
- Further research has explored the antiviral and antimicrobial activities of derivatives of this compound. These studies indicate that certain modifications of the compound can lead to strong antiviral activity against specific viruses, as well as antimicrobial properties against various pathogens (A. Tantawy et al., 2012).
Inhibitory Properties Against Specific Receptors :
- Some studies have identified derivatives of 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol as inhibitors of specific receptors, such as cannabinoid receptors. This suggests potential therapeutic applications in conditions influenced by these receptors (R. Lan et al., 1999).
Synthesis and Structural Characterization :
- Several studies focus on the synthesis and structural characterization of this compound and its derivatives. Understanding the molecular structure and synthesis pathways can aid in the development of new drugs and materials (D. Richter et al., 2009).
Applications in Neurology :
- Research into the neurological applications of this compound has been conducted, particularly in the context of understanding the interactions with brain receptors. This research is crucial for the development of neurological drugs and treatments (J. Shim et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-10(11-7-12(19)17-16-11)8-14-13(15-9)18-5-3-2-4-6-18/h7-8H,2-6H2,1H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCLYFQEEOYGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NN2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178271 | |
| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol | |
CAS RN |
1452577-04-6 | |
| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)




![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)